
Mericitabine: A Technical Guide to a Nucleoside
HCV NS5B Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Mericitabine

Cat. No.: B1676298 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Mericitabine (RG7128) is a prodrug of a cytidine nucleoside analog that demonstrates potent

and selective inhibition of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.

[1][2] Through intracellular phosphorylation, mericitabine is converted into its active

triphosphate form, which acts as a chain terminator during viral RNA replication. This document

provides a comprehensive technical overview of mericitabine, including its mechanism of

action, in vitro and clinical efficacy, pharmacokinetic profile, and detailed experimental

methodologies.

Introduction
Hepatitis C virus infection remains a significant global health concern. The viral NS5B

polymerase is a key enzyme in the HCV replication cycle, making it a prime target for antiviral

drug development.[2] Mericitabine emerged as a promising candidate in the class of

nucleoside inhibitors, characterized by a high barrier to resistance.[3] This guide synthesizes

the core technical data on mericitabine for researchers and professionals in the field of

antiviral drug development.
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Mericitabine is the 3',5'-diisobutyryl ester prodrug of PSI-6130 (β-D-2'-deoxy-2'-fluoro-2'-C-

methylcytidine).[2] The prodrug formulation enhances oral bioavailability.

Property Value

Chemical Formula C₁₈H₂₆FN₃O₆

Molecular Weight 399.41 g/mol

Synonyms RG7128, R7128, RO5024048

Mechanism of Action
Mericitabine's antiviral activity is dependent on its intracellular conversion to the active

triphosphate forms.[4][5]

Cellular Uptake and Metabolism: Mericitabine is absorbed and rapidly converted in the body

to its parent nucleoside, RO4995855 (PSI-6130).[2][4]

Intracellular Phosphorylation: Within the hepatocyte, cellular kinases phosphorylate

RO4995855 to its monophosphate, diphosphate, and ultimately its active triphosphate form,

RO4995855-TP (PSI-6130-TP).[3][4] A secondary active metabolite, the uridine triphosphate

analog RO5012433-TP, is also formed.[2][4]

NS5B Polymerase Inhibition: The active triphosphate metabolites act as competitive

inhibitors of the natural nucleotide substrates for the HCV NS5B RNA-dependent RNA

polymerase.[3]

Chain Termination: Incorporation of the analog into the growing viral RNA chain results in the

termination of RNA synthesis, thus halting viral replication.[3]
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Intracellular activation pathway of mericitabine.

In Vitro Activity
The antiviral activity of mericitabine's active metabolites has been evaluated in enzymatic and

cell-based assays.

Compound Assay HCV Genotype IC₅₀ / EC₅₀ (µM)

PSI-6130-TP
NS5B Polymerase

Inhibition
1b 0.13 (IC₅₀)

PSI-6130 Replicon Assay 1b (Con1) 0.51 (EC₅₀)

PSI-6130 Replicon Assay 1a (H77) 0.30 (EC₅₀)

PSI-6130
Replicon Assay (40%

Human Serum)
Not Specified 0.51 (EC₅₀)

PSI-6130-TP Replicon Assay Not Specified 0.34 (IC₅₀)

Resistance Profile
A primary advantage of mericitabine is its high barrier to resistance. The S282T substitution in

the NS5B polymerase is the most commonly identified resistance-associated variant in vitro.[6]

However, this mutation is often associated with reduced viral fitness. In clinical trials, the

emergence of the S282T variant has been rare.[7]

Pharmacokinetics
Pharmacokinetic studies of mericitabine have been conducted in healthy volunteers and HCV-

infected patients.

Table 3: Pharmacokinetic Parameters of RO4995855 in HCV-Infected Patients (PROPEL &

JUMP-C Studies)[2]
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Mericitabine Dose Cmin (µg/mL)

500 mg BID 1.24

1000 mg BID 2.01

Half-life: The mean terminal elimination half-life of RO4995855 ranges from 4.0 to 6.9 hours.

[2]

Excretion: Approximately 90% of an administered dose of mericitabine is excreted in the

urine, primarily as RO4995855.[2]

Clinical Efficacy
Mericitabine has been evaluated in several clinical trials, most notably the PROPEL and

JUMP-C studies, in combination with pegylated interferon alfa-2a and ribavirin.

Table 4: Virological Response Rates in the PROPEL and JUMP-C Studies[2]

Study
Mericitabine
Dose

IL28B
Genotype

RVR (%) cEVR (%)

PROPEL &

JUMP-C
500 mg BID CC 64.3 100

Non-CC 26.5 76.5

1000 mg BID CC 95.1 100

Non-CC 52.3 84.6

Placebo CC 33.3 80.6

Non-CC 5.7 28.6

RVR: Rapid Virological Response (HCV RNA <15 IU/mL at week 4) cEVR: complete Early

Virological Response (HCV RNA <15 IU/mL at week 12)

JUMP-C Study Design:[7][8] This was a Phase 2b, randomized, double-blind, parallel-group

study in treatment-naive patients with HCV genotype 1 or 4. Patients received either
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mericitabine 1000 mg twice daily or placebo in combination with pegylated interferon alfa-2a

and ribavirin for 24 weeks. The primary endpoint was sustained virologic response (SVR).[7][8]

PROPEL Study Design:[9][10] This was a Phase 3, randomized, double-blind, placebo-

controlled trial. Patients were randomized to receive olaparib or placebo in combination with

abiraterone and prednisone/prednisolone. While the provided search results for "PROPEL" are

for a different drug (olaparib), the study design elements mentioned (randomized, double-blind,

placebo-controlled) are typical for such trials. The PROPEL study involving mericitabine was a

Phase 2b study with a similar combination therapy approach to JUMP-C, but with varying

doses of mericitabine.[2][4]

Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase

activity of recombinant NS5B.
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Preparation
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Workflow for HCV NS5B Polymerase Inhibition Assay.

Detailed Methodology:

Enzyme and Template Preparation: Purified, recombinant HCV NS5B polymerase (e.g., from

genotype 1b) is used. A common template-primer system is a poly(A) template with a

biotinylated oligo(dT) primer.
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Reaction Mixture: A typical reaction mixture contains the NS5B enzyme, the template-primer,

a buffer solution (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂ or MnCl₂), dithiothreitol (DTT),

and a mixture of ATP, CTP, GTP, and a radiolabeled UTP (e.g., [³H]UTP).[11]

Compound Addition: The test compound (e.g., PSI-6130-TP) is serially diluted and added to

the reaction mixture.

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific

time (e.g., 1-2 hours).

Termination and Precipitation: The reaction is stopped by the addition of EDTA. The newly

synthesized radiolabeled RNA is then precipitated using an agent like trichloroacetic acid

(TCA).

Quantification: The precipitated RNA is collected on a filter, and the amount of incorporated

radioactivity is measured using a scintillation counter.

Data Analysis: The percentage of inhibition at each compound concentration is calculated

relative to a no-drug control. The IC₅₀ value is then determined by fitting the data to a dose-

response curve.

HCV Replicon Assay
This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma

cells.
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Preparation

Treatment

Detection & Analysis
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an HCV subgenomic replicon
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Workflow for HCV Replicon Assay.

Detailed Methodology:

Cell Line: A human hepatoma cell line (e.g., Huh-7) that has been stably transfected with an

HCV subgenomic replicon is used.[1][12] This replicon typically contains a reporter gene,

such as firefly or Renilla luciferase, for ease of quantification.[1][12]
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Cell Seeding: The replicon cells are seeded into multi-well plates (e.g., 96-well or 384-well)

at a predetermined density.[7]

Compound Treatment: Serial dilutions of the test compound (e.g., mericitabine) are added

to the cells. Appropriate controls (no-drug and positive control inhibitor) are included.

Incubation: The plates are incubated for a period of 2 to 3 days to allow for HCV replication

and the effect of the compound to manifest.[7]

Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter

gene is measured. For a luciferase reporter, a luminometer is used to measure light output.

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed

to determine the concentration of the compound that is toxic to the host cells (CC₅₀).

Data Analysis: The level of reporter gene activity in the treated cells is compared to the no-

drug control to determine the percentage of inhibition of HCV replication. The EC₅₀ value is

calculated by fitting the data to a dose-response curve. The selectivity index (SI =

CC₅₀/EC₅₀) is then calculated to assess the therapeutic window of the compound.

Conclusion
Mericitabine is a well-characterized inhibitor of the HCV NS5B polymerase with a

demonstrated mechanism of action involving intracellular activation and RNA chain termination.

Its high barrier to resistance and pangenotypic potential made it an important compound in the

development of direct-acting antivirals for HCV. While it did not ultimately become a standalone

therapy, the extensive preclinical and clinical data generated for mericitabine provide a

valuable reference for the ongoing research and development of novel antiviral agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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